molecular formula C5H5NO3 B1196753 3-Methylisoxazole-5-carboxylic acid CAS No. 4857-42-5

3-Methylisoxazole-5-carboxylic acid

Cat. No. B1196753
CAS RN: 4857-42-5
M. Wt: 127.1 g/mol
InChI Key: HXIYCKAAQPHZBM-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carboxylic acid is a versatile compound with significant interest in synthetic and medicinal chemistry due to its potential as a building block for various chemical transformations and biological activities.

Synthesis Analysis

Martins et al. (2002) reported a one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, demonstrating the compound's versatility for further functionalization (Martins et al., 2002). Additionally, Serebryannikova et al. (2019) described the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting a novel pathway for synthesizing carboxylic acid derivatives from isoxazole precursors (Serebryannikova et al., 2019).

Molecular Structure Analysis

Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, offering insights into their molecular structure through X-ray diffraction and quantum-chemical DFT calculations (Jezierska et al., 2003).

Chemical Reactions and Properties

Ryng et al. (1999) explored the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and their immunological activities, indicating the compound's reactivity towards forming biologically active derivatives (Ryng et al., 1999).

Physical Properties Analysis

Research on the physical properties of 3-methylisoxazole-5-carboxylic acid and its derivatives primarily focuses on their crystalline structure, solubility, and thermal behavior. The specific studies detailing these aspects were not highlighted in the current literature search, suggesting a gap or the need for direct analysis of source materials.

Chemical Properties Analysis

The chemical properties of 3-methylisoxazole-5-carboxylic acid include its reactivity with various nucleophiles, electrophiles, and its role in cyclization reactions to form novel heterocyclic compounds. Potkin et al. (2012) discussed the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Potkin et al., 2012).

Scientific Research Applications

  • Thermal Isomerization and Mass Spectra Studies : Zhigulev et al. (1974) examined the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, observing thermal isomerization of the isoxazole ring in several derivatives (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Synthesis of 3-Methylisoxazole-5-carboxamides : Martins et al. (2002) reported a one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, offering a pathway for synthesizing these compounds from 3-methylisoxazole-5-carboxylic acid (Martins et al., 2002).

  • Immunological Activity : Ryng et al. (1999) synthesized 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, investigating their potential immunotropic activity in various immunological tests (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

  • Lipolysis Inhibition : Pereira and Holland (1967) studied 3-Methylisoxazole-5-carboxylic acid as a lipolysis inhibitor in vitro and in vivo. They observed resistance development in animals repeatedly administered with the compound (Pereira & Holland, 1967).

  • Synthesis and X-ray Crystallography : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, exploring its potential as an antibacterial or antifungal agent (Jezierska et al., 2003).

  • Pd-Catalyzed C-H Bond Activation : Pasunooti et al. (2015) used derivatives of isoxazole-3-carboxamide and oxazole-4-carboxamide, including 5-methylisoxazole-3-carboxamide, for Pd-catalyzed C-H bond activation. This led to the synthesis of various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

  • Immunological Activity and QSAR Studies : Ryng et al. (2001) prepared 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and evaluated their immunological activities, supporting their findings with QSAR studies (Ryng, Zimecki, Fedorowicz, & Jezierska, 2001).

Safety And Hazards

When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .

properties

IUPAC Name

3-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYCKAAQPHZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-5-carboxylic acid

CAS RN

4857-42-5
Record name 3-Methyl-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylisoxazole-5-carboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140
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Synthesis routes and methods I

Procedure details

A round bottom flask with magnetic stirrer was charged with 3-methyl-isoxazole-5-carboxylic acid ethyl ester (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL). To the reaction was added a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL). The reaction was stirred at room temperature for 18-20 hours under an argon atmosphere. The reaction was transferred to a separatory funnel and the pH adjusted to 2 via addition of 1N hydrochloric acid. The mixture was extracted with ethyl acetate (3×35 mL) and the combined extractions were washed with brine (1×50 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo to yield 3-methyl-isoxazole-5-carboxylic acid as a white solid (660 mg, 90%). The solid was used without purification in the next reaction.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Concentrated HCl (450 ml) was added to ethyl 2,4-dioxovalerate ( 177.8 g, 1.1 mol ) followed by hydroxylamine hydrochloride (103.7 g, 1.68 mol). The reaction mixture was stirred for 7 hours, then allowed to stand for 60 hours. The solvent was removed in vacuo and the residue was chilled on ice. A solid formed which was collected by filtration and washed with cold water. The solid was dissolved in THF (11), the solution was filtered and the solvent was removed in vacuo. The residue was slurried with ethyl acetate (200 ml) and the solid collected by filtration. Concentration of filtrate to approximately 30 ml afforded a second crop of the product. The two crops were combined and recrystallized from methanol to afford 82.1 g (58%) of 3-methylisoxazole-5-carboxylic acid, m.p. 209°-211° C.
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
177.8 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
K Mengel, PB Meyer, R Ebert, U Schwabe - Pharmacology, 1972 - karger.com
… The antilipolytic potencies of insulin and several heterocyclic carboxylic acids (nicotinic acid, 3-methylisoxazole-5-carboxylic acid, 3-methylpyrazole-5-carboxyIic acid) revealed marked …
Number of citations: 7 karger.com
MAP Martins, M Neto, AP Sinhorin… - Synthetic …, 2002 - Taylor & Francis
… 3-Methylisoxazole-5-carboxylic acid (1) was synthesized from the cyclocondensation reaction of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with hydroxylamine in sulfuric acid.Citation[8] …
Number of citations: 1 www.tandfonline.com
JN Pereira, GF Holland - Journal of Pharmacology and Experimental …, 1967 - ASPET
… 3-Methylisoxazole-5-carboxylic acid (MIC) was a potent inhibitor of lipolysis in vitro and produced marked decreases in plasma free fatty acids (FFA) in fasted dogs and rats. When MIC …
Number of citations: 21 jpet.aspetjournals.org
JG HILTON - Journal of Trauma and Acute Care Surgery, 1980 - journals.lww.com
: The effects of 3-methyl-5-isoxazole carboxylic acid (MIC) on postburn plasma volume loss have been studied in the anesthetized dog, and the results demonstrated that, when …
Number of citations: 5 journals.lww.com
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0011 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety …
Number of citations: 2 ecrystals.chem.soton.ac.uk
JN Pereira, GF Holland - Experientia, 1967 - Springer
… The corresponding isoxazole carbOxylic acid, 3-methylisoxazole-5-carboxylic acid, has … The results indicate that, of the compounds studied, only 3-methylisoxazole-5-carboxylic acid (3-…
Number of citations: 5 link.springer.com
GC Gerritsen, WE Dulin… - Drugs Affecting Lipid …, 2012 - books.google.com
… reported development of resistance to 3-methylisoxazole-5-carboxylic acid. They found increased … hypothesis for development of resistance to 3-methylisoxazole-5-carboxylic acid (36). …
Number of citations: 0 books.google.com
U Schwabe, E Kerstein, A Hasselblatt - Naunyn-Schmiedebergs Archiv für …, 1968 - Springer
5-Methylisoxazole-3-carboxylic acid (5-MICA) and 3-methylisoxazole-5-carboxylic acid (3-MICA) are strong inhibitors of fatty acid mobilization, 5-MICA being somewhat more potent …
Number of citations: 1 link.springer.com
GD Stratton, DD Myles, P Strong, IF Skidmore - Biochemical pharmacology, 1985 - Elsevier
Using an isolated rat epididymal adipocyte system we have studied the development of tolerance to and cross-tolerance between nicotinic acid, 5-methylpyrazole-3-carboxylic acid and …
Number of citations: 7 www.sciencedirect.com
E TAKABATAKE, R KODAMA, Y TANAKA… - Chemical and …, 1970 - jstage.jst.go.jp
… 3,5-Dimethylpyrazole10) or 3,5—dimethylisoxazole11) is oxidized to 5-methylpyrazole—3—carboxylic acid or 3—methylisoxazole—5-carboxylic acid giving an active metabolite in …
Number of citations: 32 www.jstage.jst.go.jp

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